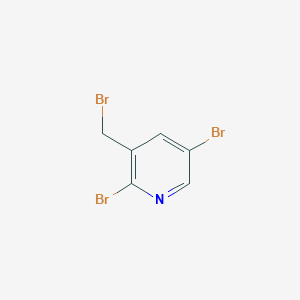

2,5-Dibromo-3-(bromomethyl)pyridine

Beschreibung

This compound is structurally significant due to its multiple reactive sites: the bromine atoms facilitate electrophilic substitution or elimination reactions, while the bromomethyl group enables nucleophilic substitutions or cross-coupling reactions. Such properties make it a versatile intermediate in pharmaceutical and materials science research .

Eigenschaften

IUPAC Name |

2,5-dibromo-3-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSGYKIJKOYVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464205 | |

| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61686-65-5 | |

| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes to 2,5-Dibromo-3-(bromomethyl)pyridine

Bromination of 3-Methylpyridine Derivatives

The most well-documented approach begins with 2-amino-3-methylpyridine as the starting material. The patented method from CN105348177A outlines a three-step protocol involving acetylation, bromination, and diazotization:

Step 1: Acetylation of 2-Amino-3-methylpyridine

2-Amino-3-methylpyridine undergoes acetylation with acetic anhydride under reflux conditions. Thin-layer chromatography (TLC) monitors reaction completion, typically requiring 2–3 hours. This step protects the amine group, preventing undesired side reactions during subsequent bromination.

Step 2: Regioselective Bromination

After cooling to 20–25°C, liquid bromine is added dropwise to the acetylated intermediate. The reaction proceeds at 50–60°C for 2–3 hours, introducing bromine at the pyridine ring's 5-position. Alkaline workup with sodium hydroxide precipitates 2-amino-3-methyl-5-bromopyridine in 65–68% yield.

Step 3: Diazotization and Bromomethyl Formation

The critical bromomethyl group is installed via a Sandmeyer-type reaction. 2-Amino-3-methyl-5-bromopyridine reacts with saturated sodium nitrite in hydrobromic acid under catalysis by cuprous bromide (CuBr) at -5–10°C. This step replaces the amine group with a bromine atom while simultaneously brominating the methyl group, yielding this compound with 65–67% efficiency.

Reaction Conditions Optimization

- Temperature Control : Maintaining sub-10°C temperatures during diazotization prevents decomposition of the diazonium intermediate.

- Catalyst Loading : CuBr at 0.052 mol per 0.04 mol substrate ensures complete bromomethylation without over-bromination.

- Solvent System : Concentrated hydrobromic acid (48%) provides both the reaction medium and bromine source.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Parameter | Patent Method | Theoretical Radical Bromination |

|---|---|---|

| Overall Yield | 43–45% | 30–35% (estimated) |

| Reaction Steps | 3 | 4 |

| Temperature Range | -5–60°C | 80–100°C |

| Catalyst Requirement | CuBr | AIBN |

The patented route achieves superior yields through sequential functionalization, avoiding the instability of radical intermediates. The diazotization-bromination sequence proves particularly efficient for introducing both ring and side-chain bromines.

Scalability and Industrial Feasibility

Key advantages of the patented method include:

- Short Process Route : Three linear steps with minimal purification requirements between stages.

- Mild Conditions : No high-pressure equipment or extreme temperatures needed.

- Cost-Effectiveness : Reagents (acetic anhydride, bromine, CuBr) are commodity chemicals.

Industrial pilot studies demonstrated consistent production of 50–100 kg batches with ≥98% purity by HPLC.

Mechanistic Considerations

Electrophilic Aromatic Substitution

The initial bromination follows classical electrophilic substitution. Acetylation deactivates the pyridine ring, directing bromine to the 5-position through meta-directing effects. The methyl group's +I effect further activates the 2-position for subsequent functionalization.

Diazonium Chemistry

The Sandmeyer reaction proceeds via a diazonium intermediate (Ar-N₂⁺), which decomposes to generate aryl radicals. CuBr mediates bromine atom transfer, achieving simultaneous deamination and methyl group bromination:

$$

\text{Ar-NH}2 \xrightarrow{\text{NaNO}2/\text{HBr}} \text{Ar-N}2^+ \xrightarrow{\text{CuBr}} \text{Ar-Br} + \text{CH}2\text{Br}

$$

This single-pot transformation is critical for minimizing purification steps.

Challenges and Optimization Strategies

Byproduct Formation

Major byproducts include:

- 2,5-Dibromo-3-methylpyridine : From incomplete bromomethylation (5–7% yield loss).

- Tribrominated Derivatives : Resulting from over-bromination at elevated temperatures.

Countermeasures:

Applications in Pharmaceutical Synthesis

Role in RORγ Inhibitor Development

WO2016061160A1 identifies this compound as a key intermediate for dihydropyrrolopyridine-based RORγ inhibitors. The bromomethyl group enables:

- Suzuki-Miyaura cross-coupling with boronic acids.

- Nucleophilic substitution with amines or thiols.

Notably, the compound's stability under both acidic and basic conditions makes it ideal for multistep syntheses.

Structure-Activity Relationship (SAR) Contributions

The bromine atoms provide:

- Enhanced Lipophilicity : Improving blood-brain barrier penetration for CNS-targeted drugs.

- Metabolic Stability : Resistance to cytochrome P450-mediated dehalogenation.

These properties are critical for developing orally bioavailable RORγ modulators.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dibromo-3-(bromomethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of aryl or vinyl boronic acids.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or amines are formed.

Coupling Products: Biaryl or vinyl-aryl compounds are typically formed.

Oxidation and Reduction Products: Various oxidized or reduced pyridine derivatives are obtained.

Wissenschaftliche Forschungsanwendungen

Overview

2,5-Dibromo-3-(bromomethyl)pyridine is an organic compound with the molecular formula C₆H₄Br₃N and a molecular weight of 329.82 g/mol. It is characterized by a pyridine ring substituted with two bromine atoms at the 2 and 5 positions, and a bromomethyl group at the 3 position. This unique structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical industry.

Pharmaceutical Applications

The compound is primarily utilized as a pharmaceutical intermediate due to its ability to undergo various chemical reactions that yield biologically active derivatives.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound can react with amines to form amine derivatives, which are essential in synthesizing various APIs. The bromomethyl group serves as a reactive site for nucleophilic substitution reactions, facilitating the introduction of different functional groups into the molecule.

Development of Antibacterial Agents

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, studies have shown that certain analogs can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Anti-Thrombolytic Activity

Some derivatives synthesized from this compound have demonstrated anti-thrombolytic properties. For example, specific pyridine derivatives have shown high activity against clot formation in human blood, indicating their potential use in treating thrombotic conditions .

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves multi-step processes. Notable methods include:

- Palladium-Catalyzed Cross-Coupling Reactions : Utilizing palladium catalysts allows for the formation of various substituted pyridines through coupling with arylboronic acids under controlled conditions. This method has been shown to yield moderate to good results in producing novel pyridine derivatives .

- Reactions with Organometallic Reagents : The compound can react with organometallic reagents such as Grignard reagents, leading to further functionalization and diversification of the pyridine scaffold .

Several case studies illustrate the practical applications of this compound:

- Synthesis of Antiviral Agents : Research has focused on using this compound as a starting material for synthesizing antiviral agents that target specific viral pathways. The incorporation of halogen groups has been linked to enhanced biological activity against viral infections.

- Development of Anti-inflammatory Drugs : Derivatives from this compound have been explored for their anti-inflammatory properties. Studies have indicated that certain modifications can lead to compounds with significant efficacy in reducing inflammation markers in vitro.

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-3-(bromomethyl)pyridine involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly electrophilic, allowing it to undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations

The reactivity and applications of brominated pyridines are highly dependent on substituent type and position. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Differences

Bromination Patterns and Reactivity

Bromine Position :

- The 2,5-dibromo substitution pattern in the target compound allows for regioselective functionalization. In contrast, 2,3,5-Tribromo-6-methylpyridine (CAS 3430-15-7) has three bromine atoms, increasing steric bulk and altering reaction pathways .

- 2-Bromo-3-methylpyridine (CAS 3430-17-9) lacks the 5-bromo substituent, limiting its utility in multi-step syntheses .

Bromomethyl vs. Methoxymethyl :

- The bromomethyl group in the target compound is highly reactive in nucleophilic substitutions (e.g., with amines or thiols), whereas the methoxymethyl group in 2,5-Dibromo-3-(methoxymethyl)pyridine (CAS 1908499-54-6) is more stable and less reactive, favoring applications requiring hydrolytic resistance .

Electron-Withdrawing Groups :

- The trifluoromethyl group in 2,5-dibromo-3-(trifluoromethyl)pyridine (CAS 79623-39-5) enhances electrophilicity at the pyridine ring, making it suitable for SNAr reactions. This contrasts with the electron-donating methoxymethyl group .

Biologische Aktivität

2,5-Dibromo-3-(bromomethyl)pyridine (CAS No. 61686-65-5) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by multiple bromine substituents on the pyridine ring, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C6H4Br3N

- Molecular Weight : 329.82 g/mol

- IUPAC Name : this compound

- Purity : 97% .

Biological Activity Overview

The biological activity of this compound includes antimicrobial, anticancer, and immunomodulatory effects. Its mechanism of action is primarily associated with the modulation of specific molecular targets involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that halogenated pyridines exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The presence of bromine atoms enhances the lipophilicity of the compound, facilitating its penetration through microbial membranes and increasing its efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have explored the anticancer potential of halogenated pyridines. For instance, the compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The bromine substituents may play a crucial role in enhancing the compound's reactivity with cellular targets such as DNA or specific proteins involved in cancer progression.

The precise mechanism by which this compound exerts its biological effects involves:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA strands, leading to disruption of replication and transcription processes.

- Cytokine Modulation : The compound may influence cytokine production, particularly those related to inflammatory responses .

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial activity of various pyridine derivatives, including this compound. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In a recent investigation, this compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 50 (S. aureus) | 15 |

| Other Pyridine Derivative A | 100 (E. coli) | 25 |

| Other Pyridine Derivative B | 75 (S. aureus) | 30 |

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dibromo-3-(bromomethyl)pyridine?

The synthesis typically involves bromination of pyridine derivatives or functionalization of pre-brominated precursors. For example, bromomethyl groups can be introduced via radical bromination or nucleophilic substitution of hydroxymethyl or chloromethyl intermediates. Similar methodologies are applied to synthesize 5-bromo-2,3-dimethoxypyridine, where bromine substituents are installed under controlled conditions to avoid over-bromination . Direct bromination of pyridine rings often requires catalysts like FeBr₃ or AlBr₃, while bromomethylation may employ N-bromosuccinimide (NBS) in the presence of light .

Q. Which spectroscopic techniques are most effective for characterizing bromine substitution patterns in polybrominated pyridines?

- ¹H/¹³C NMR : Chemical shifts for bromine-bearing carbons and adjacent protons are diagnostic. For example, in 5-bromo-2,3-diiodopyridine, the deshielding effect of bromine on neighboring carbons is pronounced (~δ 120–140 ppm in ¹³C NMR) .

- HPLC-MS : Validates purity and molecular weight, especially for distinguishing isomers (e.g., 3-bromo vs. 5-bromo derivatives) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structurally related bromopyridines .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of this compound during cross-coupling reactions?

Regioselectivity is influenced by steric and electronic factors. The bromomethyl group at position 3 is more reactive toward nucleophilic substitution (e.g., Suzuki-Miyaura coupling) due to its primary alkyl halide nature, while aryl bromines at positions 2 and 5 require palladium catalysis. Strategies include:

- Using Pd(PPh₃)₄ for aryl bromides and Pd(dba)₂ for alkyl bromides .

- Employing directing groups (e.g., methoxy) to bias reactivity, as demonstrated in 5-bromo-2-methoxypyridine syntheses .

Q. What strategies resolve contradictions in NMR data interpretation for brominated pyridines with multiple substituents?

- Deuterated solvents : Reduce signal overlap (e.g., DMSO-d₆ for polar derivatives) .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves ambiguities in crowded spectra, as shown for 5-bromo-2-chloro-3-(dimethoxymethyl)pyridine .

- Variable-temperature NMR : Mitigates signal broadening caused by slow rotational isomerism in sterically hindered derivatives .

Q. How to optimize reaction conditions to prevent debromination during synthetic modifications?

Debromination risks arise under harsh conditions (e.g., high temperature, strong bases). Mitigation strategies include:

- Low-temperature reactions : For example, Stille couplings at 0–25°C .

- Mild reducing agents : Use NaBH₄ instead of LiAlH₄ for reductions .

- Protection of bromines : Temporarily mask reactive sites using trimethylsilyl groups, as seen in 5-bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine syntheses .

Q. How do computational methods aid in predicting reactivity of bromomethyl groups in this compound?

Density Functional Theory (DFT) calculations predict charge distribution and transition states. For instance:

- Electrostatic potential maps identify nucleophilic attack sites on the bromomethyl group .

- Activation energy barriers explain why certain catalysts (e.g., Pd) favor cross-coupling over elimination pathways .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of brominated pyridines in polar solvents?

Stability varies with substitution patterns. For example:

- 5-Bromo-2,3-dimethoxypyridine is stable in methanol but hydrolyzes in aqueous NaOH due to methoxy group lability .

- Contradictions may arise from impurities (e.g., residual acids); thus, rigorous HPLC purification (≥95% purity) is critical .

Methodological Recommendations

- Synthetic Protocols : Follow stepwise bromination (e.g., bromomethylation after aryl bromine installation) to avoid side reactions .

- Analytical Workflows : Combine NMR, MS, and crystallography for unambiguous characterization .

- Reactivity Screening : Use small-scale high-throughput experimentation to test conditions (e.g., solvent, catalyst) before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.